![molecular formula C59H97NO14Si B13436120 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is a synthetic derivative of rapamycin, a macrolide compound known for its potent immunosuppressive and antiproliferative properties. This compound is often used as an intermediate in the synthesis of everolimus, a drug used in cancer therapy and organ transplantation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves the reaction of rapamycin with ethylene oxide and trifluoromethanesulfonic acid tert-butyldimethylsilyl ester . The reaction typically requires an organic solvent such as chloroform or methanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced organic synthesis equipment and techniques to ensure consistency and quality. The final product is purified using methods such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the development of drugs for cancer therapy and immunosuppression.
Industry: Employed in the production of pharmaceuticals and other bioactive compounds
Mecanismo De Acción
The mechanism of action of 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin involves its binding to the FKBP-12 protein, forming a complex that inhibits the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in cancer therapy and immunosuppression .
Comparación Con Compuestos Similares
Everolimus: Another derivative of rapamycin, used in cancer therapy and organ transplantation.
Temsirolimus: A rapamycin analog used in the treatment of renal cell carcinoma.
Sirolimus: The parent compound, used primarily as an immunosuppressant
Uniqueness: 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives .
Propiedades
Fórmula molecular |
C59H97NO14Si |
|---|---|
Peso molecular |
1072.5 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/b18-16+,21-17-,38-22+,42-32+/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1 |
Clave InChI |
OCAIMYVVCQFDKI-HAEJFTIVSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)/C)O)OC)C)C)/C)OC |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


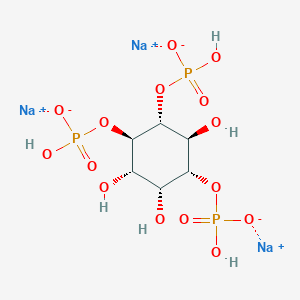
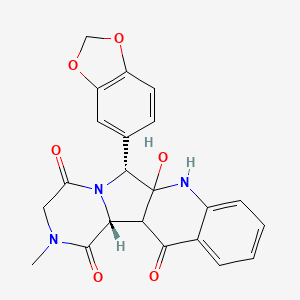
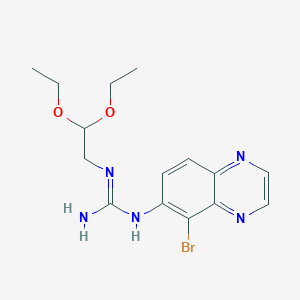
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
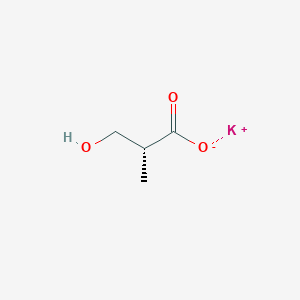

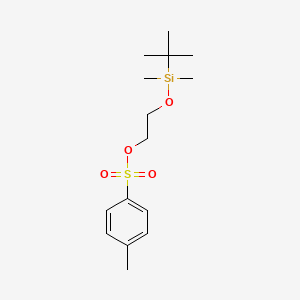

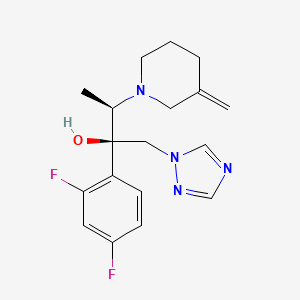
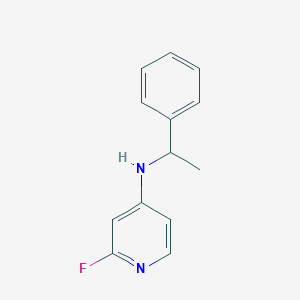
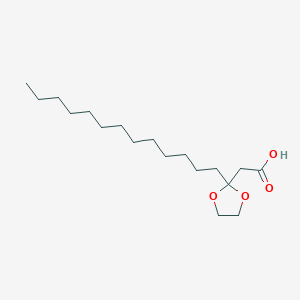
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
